molecular formula C10H13N3O2 B2913561 4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid CAS No. 891387-08-9

4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid

Cat. No.: B2913561
CAS No.: 891387-08-9
M. Wt: 207.233
InChI Key: CHWCHEHLZAWFMC-UHFFFAOYSA-N
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Description

4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a methyl group at position 4, a pyrrolidine ring at position 2, and a carboxylic acid moiety at position 3. This compound has been explored in pharmaceutical and chemical research, particularly in the synthesis of carboxamide libraries for biological screening . Its structural features—specifically the pyrrolidine substituent and carboxylic acid group—make it a versatile scaffold for modifying solubility, reactivity, and binding affinity in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-7-8(9(14)15)6-11-10(12-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWCHEHLZAWFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyrimidine-5-carboxylic acid with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Applications Reference
4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid 4-Me, 2-pyrrolidin-1-yl, 5-COOH C₁₀H₁₃N₃O₂ 207.23 g/mol Scaffold for carboxamide libraries; discontinued
4-Methyl-2-sulfanylpyrimidine-5-carboxylic acid 4-Me, 2-SH, 5-COOH C₆H₆N₂O₂S 170.19 g/mol Sulfhydryl group enhances metal coordination; potential in catalysis
(S)-2-(2-(Hydroxymethyl)pyrrolidin-1-yl)-4-((4-methoxybenzyl)amino)pyrimidine-5-carboxylic acid 2-(hydroxymethyl-pyrrolidin-1-yl), 4-(4-MeO-benzylamino), 5-COOH C₁₈H₂₂N₄O₄ 358.39 g/mol Enhanced lipophilicity due to methoxybenzyl group; preclinical studies
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid 4-isoPr, 2-Me, 5-COOH C₉H₁₂N₂O₂ 180.20 g/mol Steric bulk at position 4 may hinder receptor binding
Methyl 4-hydroxypyrimidine-5-carboxylate 4-OH, 5-COOMe C₆H₆N₂O₃ 154.12 g/mol Ester derivative; improved membrane permeability
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid 5-NH₂, 2-MeS, 4-COOH C₆H₇N₃O₂S 185.20 g/mol Amino and thioether groups influence H-bonding and stability

Key Research Findings

Physicochemical Properties
  • Pyrrolidine vs.
  • Carboxylic Acid vs. Ester : The free carboxylic acid group enhances water solubility and hydrogen-bonding capacity compared to ester derivatives, which are more lipophilic .

Biological Activity

4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid is a heterocyclic compound notable for its dual pyrimidine and pyrrolidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article explores the biological activity of this compound through various studies, including structure-activity relationships (SAR), mechanisms of action, and specific case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O2C_{10}H_{13}N_3O_2. Its structure includes a pyrimidine ring substituted with a carboxylic acid group and a pyrrolidine moiety, which contributes to its unique biological properties.

PropertyValue
Molecular Weight197.23 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
IUPAC NameThis compound

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. In vitro assays have demonstrated that derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

Case Study: COX Inhibition
A comparative study showed that certain pyrimidine derivatives exhibited IC50 values comparable to celecoxib, a standard anti-inflammatory drug. For instance, compounds with structural similarities to this compound displayed IC50 values around 0.04μmol0.04\mu mol against COX-2, indicating significant anti-inflammatory activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that modifications in the pyrrolidine or pyrimidine rings can enhance the antimicrobial efficacy against various bacterial strains.

Table 2: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar derivativeStaphylococcus aureus16 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound is believed to modulate enzyme activity by binding to active sites or allosteric sites on proteins.

Enzyme Interaction Studies

Molecular docking studies have suggested that this compound can effectively bind to the ATP-binding sites of kinases involved in cell proliferation and inflammation pathways. This binding may inhibit downstream signaling cascades critical for cell survival and proliferation .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds based on their structural features. Research indicates that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity, while specific substitutions on the pyrrolidine ring can improve antimicrobial properties.

Key Findings:

  • Substituents at Position 4 : Methyl groups increase lipophilicity and potentially enhance membrane permeability.
  • Pyrrolidine Modifications : Alterations in the nitrogen substitution pattern can lead to improved binding affinity to target enzymes.

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-Methyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylic acid?

The compound can be synthesized via coupling reactions between pyrimidine-5-carboxylic acid derivatives and pyrrolidine-containing reagents. A typical approach involves:

  • Step 1 : Activation of the pyrimidine core using reagents like POCl₃ or SOCl₂ to form reactive intermediates.
  • Step 2 : Nucleophilic substitution with pyrrolidine at the 2-position of the pyrimidine ring.
  • Step 3 : Methylation at the 4-position using methyl iodide or dimethyl sulfate under basic conditions.
    Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Structural validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers ensure structural purity and integrity of the compound?

  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Monitor at 254 nm for pyrimidine absorption.
  • Spectroscopic Confirmation :
    • ¹H NMR : Look for characteristic peaks: δ 1.8–2.1 ppm (pyrrolidine CH₂), δ 2.5 ppm (CH₃), and δ 8.2–8.5 ppm (pyrimidine protons).
    • FTIR : Confirm carboxylic acid (1700–1720 cm⁻¹) and pyrrolidine N-H (3300 cm⁻¹) stretches.
  • Melting Point : Consistency with literature values (if available) ensures purity .

Q. What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use a fume hood to avoid inhalation of dust (acute toxicity noted in SDS).
  • First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations. Avoid mouth-to-mouth resuscitation during inhalation incidents .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate enzyme inhibition activity?

  • Enzyme Selection : Target enzymes like dipeptidyl peptidase-IV (DPP-IV) due to structural similarities to known inhibitors (e.g., ABT-279 in ).
  • Assay Design :
    • Kinetic Studies : Measure IC₅₀ using fluorogenic substrates (e.g., Gly-Pro-AMC) at varying inhibitor concentrations (0.1–100 µM).
    • Controls : Include sitagliptin (positive control) and vehicle-only (negative control).
    • Data Analysis : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Validate reproducibility across triplicate runs .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, enzyme batch).
  • Compound Stability : Pre-test stability under assay conditions (e.g., DMSO stock solution degradation over 24 hours) using HPLC.
  • Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) for binding affinity or cellular assays (e.g., glucose uptake in hepatocytes) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrrolidine moiety?

  • Analog Synthesis : Replace pyrrolidine with piperidine, morpholine, or azetidine to probe steric/electronic effects.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding interactions with DPP-IV’s active site.
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate substituent properties (logP, polar surface area) with IC₅₀ values .

Q. How to optimize storage conditions for long-term stability?

  • Temperature : Store at –20°C in airtight containers under nitrogen to prevent oxidation.
  • Desiccants : Include silica gel packs to mitigate hydrolysis of the carboxylic acid group.
  • Stability Monitoring : Conduct monthly HPLC checks for degradation products (e.g., free pyrimidine or pyrrolidine fragments) .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity profiles between cell lines?

  • Cell Line Validation : Use ATCC-authenticated lines (e.g., HepG2 vs. HEK293) to rule out genetic drift.
  • Assay Interference Testing : Pre-screen for compound fluorescence (if using MTT assays) or auto-oxidation in media.
  • Meta-Analysis : Compare results with PubChem BioAssay data (if available) to identify outliers .

Q. What methods validate the compound’s role in oxidative stress pathways?

  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in live-cell imaging.
  • Transcriptomic Profiling : RNA-seq analysis of Nrf2 pathway genes (e.g., HO-1, NQO1) post-treatment.
  • Knockdown Studies : siRNA silencing of target genes to confirm mechanistic specificity .

Methodological Best Practices

Q. How to ensure reproducibility in scaled-up synthesis?

  • Process Analytical Technology (PAT) : Monitor reaction progress in real time via inline FTIR.
  • Quality Control : Implement strict batch-to-batch HPLC purity thresholds (>98%).
  • Documentation : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.